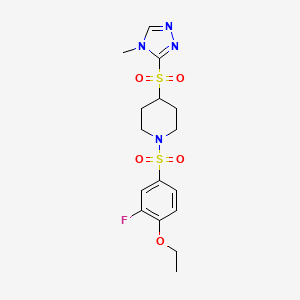
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H21FN4O5S2 and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine , identified by its CAS number 2034512-67-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H22FN3O3S with a molecular weight of 367.4 g/mol. The structure features a piperidine ring substituted with sulfonyl groups attached to both a fluorinated phenyl and a triazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂FN₃O₃S |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 2034512-67-7 |
Synthesis
The synthesis of this compound typically involves multiple synthetic routes that include:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Sulfonamide Groups : Via reactions with sulfonyl chlorides under basic conditions.
- Coupling Reactions : Final assembly of the piperidine derivative with the sulfonamide intermediates using coupling agents.
Antiproliferative Effects
Research has demonstrated that derivatives related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, in studies involving triazole derivatives, compounds showed potent activity against breast, colon, and lung cancer cell lines. The highest activity was noted for specific triazole derivatives, indicating that structural modifications can enhance biological efficacy .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing inhibition of target enzymes.
- Receptor Modulation : The piperidine structure enhances binding affinity to specific receptors involved in cellular signaling pathways.
Case Studies and Research Findings
- Study on Triazole Derivatives :
- Antimicrobial Activity :
- In Vitro Studies :
Properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O5S2/c1-3-26-15-5-4-13(10-14(15)17)28(24,25)21-8-6-12(7-9-21)27(22,23)16-19-18-11-20(16)2/h4-5,10-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCKRTZHAYRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














